molecular formula C13H19O4P B14608488 Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate CAS No. 60705-81-9

Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate

Katalognummer: B14608488
CAS-Nummer: 60705-81-9
Molekulargewicht: 270.26 g/mol
InChI-Schlüssel: DZRJNGDHFDQHRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes an ethoxy group, a phenyl group, and a phosphoryl group attached to a butanoate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate typically involves the esterification of 4-[ethoxy(phenyl)phosphoryl]butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Produces acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-methoxybutanoate: Similar ester structure but lacks the ethoxy and phenyl groups.

    Ethyl benzoate: Contains a benzoate ester but lacks the phosphoryl group.

    Methyl acetate: A simpler ester with a shorter carbon chain and no additional functional groups.

Uniqueness

Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phosphoryl group makes it distinct from other esters, allowing for unique interactions in chemical reactions and biological systems.

Eigenschaften

CAS-Nummer

60705-81-9

Molekularformel

C13H19O4P

Molekulargewicht

270.26 g/mol

IUPAC-Name

methyl 4-[ethoxy(phenyl)phosphoryl]butanoate

InChI

InChI=1S/C13H19O4P/c1-3-17-18(15,11-7-10-13(14)16-2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3

InChI-Schlüssel

DZRJNGDHFDQHRX-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CCCC(=O)OC)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.